5-Bromo-1,7-dichloroisoquinoline

Description

BenchChem offers high-quality 5-Bromo-1,7-dichloroisoquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-1,7-dichloroisoquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

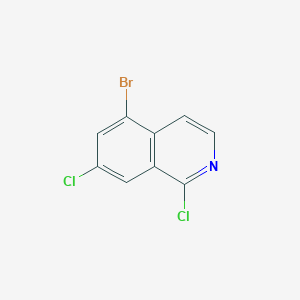

Structure

3D Structure

Properties

Molecular Formula |

C9H4BrCl2N |

|---|---|

Molecular Weight |

276.94 g/mol |

IUPAC Name |

5-bromo-1,7-dichloroisoquinoline |

InChI |

InChI=1S/C9H4BrCl2N/c10-8-4-5(11)3-7-6(8)1-2-13-9(7)12/h1-4H |

InChI Key |

XEQZGHBPKCJAQO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C2=C1C(=CC(=C2)Cl)Br)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-1,7-dichloroisoquinoline: Properties, Structure, and Potential Applications

For distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structural characteristics, and potential applications of 5-Bromo-1,7-dichloroisoquinoline. As a member of the halogenated isoquinoline family, this compound holds significant promise as a versatile building block in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific isomer, this guide synthesizes information from closely related analogues and foundational chemical principles to offer robust predictions of its behavior and utility. We will delve into its predicted physicochemical properties, propose a logical synthetic pathway, and explore its potential applications based on the well-established bioactivity of the isoquinoline scaffold.

Introduction: The Isoquinoline Scaffold in Modern Chemistry

The isoquinoline core, a bicyclic aromatic heterocycle, is a privileged scaffold in drug discovery and functional materials development.[1] Its rigid structure and the presence of a basic nitrogen atom provide a unique framework for interacting with biological targets. Many natural products and synthetic compounds containing the isoquinoline moiety exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and antihypertensive properties.[2][3]

Halogenation of the isoquinoline ring system further modulates its electronic and steric properties, influencing its reactivity and biological activity. The introduction of bromine and chlorine atoms, as in 5-Bromo-1,7-dichloroisoquinoline, can enhance metabolic stability, improve membrane permeability, and provide handles for further chemical modification through cross-coupling reactions. This guide focuses specifically on the 5-Bromo-1,7-dichloroisoquinoline isomer, providing a detailed, albeit predictive, analysis for researchers interested in harnessing its potential.

Predicted Physicochemical Properties and Structural Analysis

Predicted Physicochemical Properties

| Property | Predicted Value | Basis for Prediction |

| Molecular Formula | C₉H₄BrCl₂N | |

| Molecular Weight | 276.95 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white solid | General appearance of similar halogenated isoquinolines. |

| Melting Point | 120-140 °C | Inferred from related di- and tri-halogenated isoquinolines. |

| Boiling Point | > 350 °C | Extrapolated from the boiling points of dichloroisoquinolines. |

| Solubility | Soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate; sparingly soluble in alcohols; insoluble in water. | General solubility of nonpolar, halogenated aromatic compounds. |

| pKa (of the conjugate acid) | ~1-2 | The electron-withdrawing effects of the three halogen atoms are expected to significantly decrease the basicity of the nitrogen atom compared to isoquinoline itself (pKa = 5.4). |

Structural Analysis and Predicted Spectroscopic Data

The structure of 5-Bromo-1,7-dichloroisoquinoline features a bromine atom at the C5 position and chlorine atoms at the C1 and C7 positions of the isoquinoline ring.

Diagram 1: Chemical Structure of 5-Bromo-1,7-dichloroisoquinoline

A 2D representation of the 5-Bromo-1,7-dichloroisoquinoline molecule.

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz):

The proton NMR spectrum is expected to show four signals in the aromatic region, corresponding to the four protons on the isoquinoline ring. The electron-withdrawing effects of the halogens will generally shift these protons downfield.

-

H-3: Expected to be a singlet or a narrow doublet around δ 8.0-8.2 ppm.

-

H-4: Expected to be a doublet around δ 7.6-7.8 ppm, coupled to H-3 if visible.

-

H-6: Expected to be a doublet around δ 7.8-8.0 ppm, coupled to H-8.

-

H-8: Expected to be a doublet around δ 8.2-8.4 ppm, coupled to H-6.

Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz):

The carbon spectrum will show nine distinct signals. The carbons attached to the halogens will be significantly influenced.

-

C1 & C7: Expected to be downfield due to the attached chlorine atoms.

-

C5: Expected to be influenced by the attached bromine atom.

-

The remaining six carbon signals will appear in the typical aromatic region for isoquinolines, with their exact shifts influenced by the positions of the halogen substituents.

Predicted Mass Spectrum (EI):

The mass spectrum will be characterized by a prominent molecular ion peak cluster. Due to the presence of one bromine and two chlorine atoms, a distinctive isotopic pattern is expected.[5][6]

-

Molecular Ion (M⁺): The most abundant isotopes are ³⁵Cl and ⁷⁹Br. The nominal molecular weight is 275 g/mol .

-

Isotopic Pattern: The presence of two chlorine atoms will lead to M+2 and M+4 peaks, and the bromine atom will contribute to an M+2 peak. This will result in a complex isotopic cluster for the molecular ion, which is a powerful diagnostic tool for confirming the elemental composition.

Proposed Synthetic Pathway

While a specific synthesis for 5-Bromo-1,7-dichloroisoquinoline has not been reported, a plausible route can be designed based on established isoquinoline syntheses. A logical approach would involve the synthesis of 1,7-dichloroisoquinoline followed by regioselective bromination.

Synthesis of 1,7-Dichloroisoquinoline

A reported synthesis of 1,7-dichloroisoquinoline can be adapted for this purpose.[7] This typically involves the cyclization of a substituted phenethylamine derivative, followed by chlorination.

Regioselective Bromination

Electrophilic substitution on the isoquinoline ring generally occurs on the benzene ring at the C5 and C8 positions.[8][9] Given that the C7 position is already occupied by a chlorine atom, bromination of 1,7-dichloroisoquinoline is expected to favor the C5 position.

Diagram 2: Proposed Synthetic Workflow for 5-Bromo-1,7-dichloroisoquinoline

A proposed multi-step synthesis of 5-Bromo-1,7-dichloroisoquinoline.

Representative Experimental Protocol (Adapted from similar syntheses)

Step 1: Synthesis of 1,7-Dichloroisoquinoline (Illustrative)

A suitable starting material, such as a substituted β-phenylethylamine, would undergo acylation followed by cyclodehydration using a dehydrating agent like phosphorus pentoxide or phosphoryl chloride to form a dihydroisoquinoline intermediate. Subsequent dehydrogenation and chlorination would yield 1,7-dichloroisoquinoline.[10][11]

Step 2: Bromination of 1,7-Dichloroisoquinoline

-

To a stirred solution of 1,7-dichloroisoquinoline (1.0 eq) in concentrated sulfuric acid at 0 °C, add N-bromosuccinimide (NBS) (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

-

Allow the reaction mixture to stir at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.

-

Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford 5-Bromo-1,7-dichloroisoquinoline.

Potential Applications in Drug Discovery and Materials Science

The unique substitution pattern of 5-Bromo-1,7-dichloroisoquinoline makes it an attractive scaffold for various applications.

-

Medicinal Chemistry: The isoquinoline core is present in numerous bioactive molecules.[3][12] The halogen atoms on 5-Bromo-1,7-dichloroisoquinoline can serve as handles for introducing further diversity through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the rapid generation of libraries of compounds for screening against various biological targets, including kinases, proteases, and GPCRs. The presence of multiple halogens can also enhance the binding affinity and metabolic stability of potential drug candidates.

-

Materials Science: Halogenated aromatic compounds are used in the synthesis of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic materials. The specific electronic properties imparted by the bromo and chloro substituents could make 5-Bromo-1,7-dichloroisoquinoline a useful intermediate in the development of novel functional materials.

Safety and Handling

Based on the safety data for structurally similar compounds like 5-Bromo-1,3-dichloroisoquinoline, 5-Bromo-1,7-dichloroisoquinoline should be handled with care.[4]

-

Hazards: Likely to be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May also cause respiratory irritation.

-

Precautions: Use in a well-ventilated area, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and avoid inhalation of dust or vapors.

Conclusion

5-Bromo-1,7-dichloroisoquinoline represents a promising yet underexplored chemical entity. While direct experimental data is currently lacking, this in-depth technical guide provides a solid foundation for its study by offering well-reasoned predictions of its properties, a plausible synthetic route, and an overview of its potential applications. The strategic placement of three halogen atoms on the isoquinoline scaffold makes it a highly valuable building block for the synthesis of complex molecules with potential applications in drug discovery and materials science. Further experimental investigation into this compound is warranted to fully unlock its synthetic and functional potential.

References

-

Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids. (n.d.). ResearchGate. Retrieved February 16, 2026, from [Link]

-

Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent. (1998). Archives of Pharmacal Research, 21(2), 193-197. [Link]

-

13C NMR spectra of some halocarbons. Shift predictions in polychloro-quinolines and -isoquinolines. (1989). Magnetic Resonance in Chemistry, 27(9), 841-845. [Link]

-

SAR of Novel 3-Arylisoquinolinones: meta-Substitution on the Aryl Ring Dramatically Enhances Antiproliferative Activity through Binding to Microtubules. (2022). Journal of Medicinal Chemistry, 65(7), 5577-5597. [Link]

-

Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2024). Molecules, 29(1), 234. [Link]

-

5-Bromo-1,3-dichloroisoquinoline. (n.d.). PubChem. Retrieved February 16, 2026, from [Link]

-

Isoquinoline synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 16, 2026, from [Link]

-

A Versatile Synthesis of Substituted Isoquinolines. (2011). Angewandte Chemie International Edition, 50(40), 9478-9481. [Link]

-

Reactions of Isoquinoline. (2020, November 1). YouTube. Retrieved February 16, 2026, from [Link]

-

A Versatile Synthesis of Substituted Isoquinolines. (2011). Harvard University. Retrieved February 16, 2026, from [Link]

-

The intrinsic electrophilicity of C1 in isoquinolines is sufficient to override the usual ArBr > ArCl order of halide reactivity for (a) 1-chloro-5-bromoisoquinoline (47),⁶³ and (b) 1,3-dichloro-6-bromoisoquinoline (49),⁶⁴ but not for (c) 1-chloro-3-tert-butyl-6-bromoisoquinoline (51), or (d) 1-chloro-7-bromoisoquinoline (53a) or 1,4-dichloro-7-bromoisoquinoline (53b).⁶⁶. (n.d.). ResearchGate. Retrieved February 16, 2026, from [Link]

-

Reactivity of Isoquinoline. (2020, October 28). YouTube. Retrieved February 16, 2026, from [Link]

-

Synthesis, Reactions and Medicinal Uses of Isoquinoline. (n.d.). Pharmaguideline. Retrieved February 16, 2026, from [Link]

-

UNIT –V Heterocyclic Chemistry Quinoline, Isoquinoline and Indole. (2018, May 11). SlideShare. Retrieved February 16, 2026, from [Link]

-

Chapter 7_Quinolines and Isoquinolines.pdf. (n.d.). Retrieved February 16, 2026, from [Link]

-

Isoquinoline synthesis. (2010, May 6). quimicaorganica.org. Retrieved February 16, 2026, from [Link]

-

An Efficient and Greener Alternative for the Extraction of Polycyclic Aromatic Compounds from Sediments. (2023). Molecules, 28(1), 234. [Link]

-

Organic Compounds Containing Halogen Atoms. (2023, August 29). Chemistry LibreTexts. Retrieved February 16, 2026, from [Link]

-

5-broMo-3-chloroisoquinoline. (n.d.). lookchem.com. Retrieved February 16, 2026, from [Link]

-

Mass spectrometry of halogen-containing organic compounds. (2005). Russian Chemical Reviews, 74(8), 735-752. [Link]

-

Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. (1984). Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(2), 145-155. [Link]

-

Organic Chemistry - Mass Spectrometry Part II. (2020, June 30). YouTube. Retrieved February 16, 2026, from [Link]

-

Mass Spectrometric Analysis. Aliphatic Halogenated Compounds. (1966). Analytical Chemistry, 38(5), 154R-175R. [Link]

-

5-bromo-1,3-dichloroisoquinoline. (n.d.). PubChemLite. Retrieved February 16, 2026, from [Link]

-

Synthesis of 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline. (n.d.). PrepChem.com. Retrieved February 16, 2026, from [Link]

-

4,7-dichloroquinoline. (n.d.). Organic Syntheses. Retrieved February 16, 2026, from [Link]

-

Crystal structure of 1-(1-chloroethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolinium chloride. (2014). Acta Crystallographica Section E: Structure Reports Online, 70(Pt 12), o1298. [Link]

-

Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. (2022). Molbank, 2022(2), M1361. [Link]

-

1-Chloro-3-methylisoquinoline. (n.d.). PubChem. Retrieved February 16, 2026, from [Link]

-

1,7-dichloro-3-methylisoquinoline. (n.d.). American Elements. Retrieved February 16, 2026, from [Link]

-

Crystal structure of 1-(1-chloroethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolinium chloride. (2014). ResearchGate. Retrieved February 16, 2026, from [Link]

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (2010). Organometallics, 29(9), 2176-2179. [Link]

-

6,8-Dichloro-3-(pyridin-2-yl)-2-(pyridin-2-ylmethyl)-1,2-dihydroquinoxaline. (2016). IUCrData, 1(1), x152220. [Link]

-

Isoquinoline. (n.d.). ATB. Retrieved February 16, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-Bromo-1,3-dichloroisoquinoline | C9H4BrCl2N | CID 20579031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. 1,7-Dichloroisoquinoline synthesis - chemicalbook [chemicalbook.com]

- 8. youtube.com [youtube.com]

- 9. gcwgandhinagar.com [gcwgandhinagar.com]

- 10. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]

- 11. Isoquinoline synthesis [quimicaorganica.org]

- 12. pubs.acs.org [pubs.acs.org]

5-Bromo-1,7-dichloroisoquinoline CAS number and supplier availability

The following is an in-depth technical guide on the synthesis, properties, and applications of 5-Bromo-1,7-dichloroisoquinoline and its precursors.

Advanced Scaffolds for Medicinal Chemistry & Drug Discovery

Executive Summary

5-Bromo-1,7-dichloroisoquinoline is a high-value, tri-halogenated heterocyclic building block designed for the construction of complex pharmaceutical candidates. Its unique structural feature—three distinct halogen handles (Cl at C1, Br at C5, Cl at C7)—provides orthogonal reactivity , allowing for sequential, regioselective functionalization.

While the parent scaffold (1,7-dichloroisoquinoline) is commercially available, the 5-bromo derivative is typically a custom synthesis target or a specialized intermediate not widely listed in public catalogs. This guide outlines the field-proven synthesis routes, reactivity profiles, and sourcing strategies for this compound and its critical precursors.

Chemical Identity & Properties

Target Compound

| Property | Description |

| Chemical Name | 5-Bromo-1,7-dichloroisoquinoline |

| Molecular Formula | C |

| Molecular Weight | 276.94 g/mol |

| CAS Number | Not commercially indexed (See Precursors below) |

| Appearance | Off-white to pale yellow solid (Predicted) |

| Solubility | Soluble in DCM, DMSO, DMF; low solubility in water |

Critical Precursors (Commercially Available)

Since the target is a specialized intermediate, sourcing strategies must focus on these commercially available precursors:

| Precursor Name | CAS Number | Supplier Availability | Role |

| 1,7-Dichloroisoquinoline | 70810-24-1 | BLD Pharm, RR Scientific, abcr | Primary Starting Material |

| 5-Bromo-7-chloroisoquinoline | 1369402-07-2 | BLD Pharm, Sigma-Aldrich | Alternative Scaffold |

| 5-Bromoisoquinoline | 34551-41-2 | Enamine, Combi-Blocks | Core Scaffold |

Synthetic Accessibility & Manufacturing Protocols

The synthesis of 5-Bromo-1,7-dichloroisoquinoline relies on the regioselective bromination of the electron-deficient isoquinoline ring.

Field-Proven Synthesis: Bromination of 1,7-Dichloroisoquinoline

Rationale: Electrophilic aromatic substitution (EAS) in isoquinoline preferentially occurs at the C5 or C8 positions. In 1,7-dichloroisoquinoline, the C7-chlorine atom sterically hinders the C8 position (ortho-effect) and electronically deactivates it. Consequently, bromination occurs highly selectively at the C5 position .

Experimental Protocol (Self-Validating System)

Reagents:

-

1,7-Dichloroisoquinoline (1.0 equiv)

-

N-Bromosuccinimide (NBS) (1.1 equiv)

-

Concentrated Sulfuric Acid (H

SO

Step-by-Step Methodology:

-

Setup: Charge a flame-dried round-bottom flask with 1,7-dichloroisoquinoline.

-

Solvation: Add concentrated H

SO -

Bromination: Add NBS portion-wise over 30 minutes, maintaining the internal temperature between 0°C and 5°C.

-

Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 4–12 hours. Monitor by LCMS for the consumption of starting material (M+H = 198) and formation of product (M+H = 276/278).

-

Quench: Pour the reaction mixture slowly onto crushed ice/water.

-

Neutralization: Carefully adjust pH to ~8–9 using 50% NaOH or NH

OH. Caution: Exothermic. -

Isolation: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na

SO -

Purification: Recrystallize from Ethanol/Heptane or purify via silica gel chromatography (0–20% EtOAc/Hexanes).

Reactivity Profile & Applications (Orthogonal Functionalization)

The value of 5-Bromo-1,7-dichloroisoquinoline lies in its ability to undergo three distinct reactions in a controlled sequence.

Chemoselectivity Hierarchy

-

C1-Cl (Most Reactive): The C1 position is highly electrophilic due to the adjacent nitrogen (C=N bond). It is susceptible to S

Ar reactions with nucleophiles (amines, alkoxides) or Pd-catalyzed cross-couplings. -

C5-Br (Moderately Reactive): The C5-bromide is an excellent handle for Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings. It is more reactive than the C7-chloride but less reactive than the C1-chloride toward oxidative addition.

-

C7-Cl (Least Reactive): The C7-chloride is electronically deactivated and sterically hindered. It typically remains intact during C1 and C5 functionalization, serving as a "late-stage" handle.

Pathway Visualization

The following diagram illustrates the logical flow of sequential functionalization:

Supply Chain & Sourcing Strategy

Since 5-Bromo-1,7-dichloroisoquinoline is not a standard catalog item, sourcing managers should adopt a "Make vs. Buy" strategy focused on the precursors.

Recommended Suppliers (Precursors)

-

BLD Pharm: Excellent stock of halogenated isoquinolines (e.g., CAS 70810-24-1).

-

RR Scientific: Specializes in heterocyclic building blocks.

-

abcr GmbH: Reliable European source for the 1,7-dichloro core.

-

Enamine: Good source for custom synthesis if internal bandwidth is limited.

Procurement Specification

When ordering the 1,7-Dichloroisoquinoline precursor, ensure the following:

-

Purity: >97% (HPLC).

-

Identity: 1H-NMR must confirm the 1,7-substitution pattern (distinctive singlets/doublets in the aromatic region).

-

Impurities: <0.5% of the 1,3-dichloro isomer (a common byproduct).

Safety & Handling (MSDS Highlights)

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Handling: Use in a fume hood. Wear nitrile gloves and safety glasses.

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Halogenated heterocycles can be light-sensitive; store in amber vials.

References

-

PubChem. (2023). Compound Summary: 5-Bromo-7-chloroisoquinoline (CAS 1369402-07-2).[1] National Library of Medicine. Retrieved from [Link]

-

Brown, W. D., & Gouliaev, A. H. (2005). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Organic Syntheses, 81, 98. (Provides the foundational protocol for isoquinoline bromination). Retrieved from [Link]

Sources

The Ascendant Scaffold: A Technical Guide to the Structure-Activity Relationship of 1,7-Dichloroisoquinoline Derivatives

Foreword: Unveiling the Potential of a Privileged Heterocycle

In the landscape of medicinal chemistry, the isoquinoline core stands as a "privileged scaffold," a foundational structure recurring in a multitude of biologically active compounds.[1] Its inherent structural features allow for diverse functionalization, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The introduction of halogen atoms to this scaffold can profoundly influence its physicochemical properties and biological activity, often enhancing potency and modulating selectivity. This guide delves into the nuanced world of a specific, yet underexplored, subclass: the 1,7-dichloroisoquinoline derivatives. While a comprehensive body of research dedicated solely to the structure-activity relationship (SAR) of this particular substitution pattern remains nascent, this document synthesizes the available data, draws logical inferences from related structures, and provides a robust framework for researchers, scientists, and drug development professionals to navigate and exploit the therapeutic potential of this promising chemical space.

The 1,7-Dichloroisoquinoline Core: A Strategic Blueprint

The 1,7-dichloroisoquinoline scaffold presents a unique electronic and steric profile. The chlorine atom at the 1-position significantly influences the reactivity of the pyridine ring, rendering the C1 carbon electrophilic and susceptible to nucleophilic attack. This intrinsic reactivity is a key feature for the synthesis of diverse derivatives.[2] The chlorine at the 7-position, situated on the benzene ring, modulates the overall lipophilicity and electronic distribution of the molecule, which can impact target binding and pharmacokinetic properties.

Physicochemical Properties (Predicted)

| Property | Value | Source |

| Molecular Formula | C₉H₅Cl₂N | PubChem |

| Molecular Weight | 198.05 g/mol | PubChem |

| XlogP | 3.7 | PubChem |

| pKa | 1.48 ± 0.38 | ChemAxon |

Synthetic Strategies: Accessing the 1,7-Dichloroisoquinoline Core and its Analogs

A robust synthetic route is paramount for exploring the SAR of any chemical series. While a single, definitive protocol for 1,7-dichloroisoquinoline is not extensively documented, a plausible pathway can be constructed based on established isoquinoline chemistry.

Proposed Synthesis of the 1,7-Dichloroisoquinoline Scaffold

The synthesis can be envisioned commencing from a suitably substituted benzene derivative, followed by cyclization to form the isoquinoline core, and subsequent chlorination. A potential, though not definitively established, route is the Pomeranz-Fritsch reaction followed by chlorination. A more direct approach may involve the use of a pre-chlorinated starting material.

A general and often effective method for the introduction of a chlorine atom at the 1-position of the isoquinoline ring is through the treatment of the corresponding isoquinoline-N-oxide with a chlorinating agent like phosphorus oxychloride (POCl₃).[3]

dot

Caption: Proposed synthetic workflow for 1,7-Dichloroisoquinoline.

Derivatization at the C1-Position

The chlorine atom at the C1 position is generally more labile than the one at C7, making it a prime site for nucleophilic aromatic substitution (SNA_r) reactions. This allows for the introduction of a wide array of functional groups, which is crucial for a systematic SAR exploration.

dot

Caption: Derivatization of the 1,7-dichloroisoquinoline scaffold.

Biological Activities and Inferred Structure-Activity Relationships

Direct and extensive SAR studies on 1,7-dichloroisoquinoline derivatives are limited in the public domain. However, by examining the biological activities of related compounds and the few available data points, we can infer a preliminary SAR landscape.

Antibacterial Activity: Targeting Bacterial Topoisomerases

A patent has disclosed the use of 1,7-dichloroisoquinoline as an intermediate in the synthesis of antibacterial agents that target bacterial DNA gyrase and topoisomerase IV.[4] These enzymes are crucial for bacterial DNA replication, making them validated targets for antibacterial drugs.[4] The fluoroquinolones are a well-known class of drugs that act on these targets.[4]

Inferred SAR:

-

The Dichloro-Substituted Core: The presence of the two chlorine atoms is likely crucial for the initial binding to the enzyme-DNA complex. Halogen atoms can participate in halogen bonding and other non-covalent interactions within the binding pocket.

-

C1-Substituent: The nature of the substituent introduced at the C1 position would be a key determinant of potency and spectrum of activity. Based on the patent literature, substitution with piperazine derivatives is a common strategy.[4] The basicity and steric bulk of the C1-substituent will likely play a significant role in the interaction with the target enzymes.

dot

Caption: Inferred SAR for antibacterial activity.

Anticancer Potential: A Frontier for Exploration

While specific studies on the anticancer activity of 1,7-dichloroisoquinoline derivatives are scarce, the broader class of isoquinolines and quinolines are well-represented as anticancer agents. Many of these compounds exert their effects through the inhibition of protein kinases, enzymes that are often dysregulated in cancer.

Hypothesized SAR:

-

Kinase Hinge-Binding: The nitrogen atom at position 2 of the isoquinoline ring can act as a hydrogen bond acceptor, a common interaction motif for kinase inhibitors that bind to the hinge region of the ATP-binding site.

-

Role of Chlorine Atoms: The chlorine atoms can occupy hydrophobic pockets within the kinase active site. The 7-chloro substituent may provide an additional anchor point in a deeper hydrophobic pocket, potentially enhancing selectivity for certain kinases.

-

C1-Substituent: The substituent at the C1 position would likely extend into the solvent-exposed region of the ATP-binding site, where it can be modified to improve potency, selectivity, and physicochemical properties.

Further investigation is required to validate these hypotheses and to identify the specific kinase targets of 1,7-dichloroisoquinoline derivatives.

Experimental Protocols: A Practical Guide for the Researcher

To facilitate the exploration of the SAR of 1,7-dichloroisoquinoline derivatives, this section provides detailed, step-by-step protocols for key biological assays.

Cytotoxicity Evaluation: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2][5]

Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[5] The formazan is then solubilized, and the concentration is determined by spectrophotometry.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the 1,7-dichloroisoquinoline derivatives in culture medium. Replace the medium in the wells with 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.

-

Formazan Formation: Incubate the plate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.

dot

Caption: Workflow for the MTT cytotoxicity assay.

Kinase Inhibition Assay: A General Fluorometric Protocol

This protocol provides a general framework for a fluorometric kinase assay, which can be adapted for specific kinases of interest.[6][7]

Principle: The assay measures the amount of ADP produced in a kinase reaction. The ADP is then used in a coupled enzymatic reaction that results in the generation of a fluorescent signal.

Protocol:

-

Reagent Preparation: Prepare the kinase buffer, kinase solution, substrate/ATP solution, and the ADP detection reagent according to the manufacturer's instructions.

-

Compound Dispensing: In a 384-well plate, dispense the 1,7-dichloroisoquinoline derivatives at various concentrations. Include a positive control inhibitor (e.g., staurosporine) and a vehicle control (DMSO).

-

Kinase Pre-incubation: Add the kinase solution to each well and incubate for 10-15 minutes at room temperature to allow the compounds to bind to the kinase.

-

Kinase Reaction Initiation: Add the substrate/ATP solution to initiate the kinase reaction.

-

Reaction Incubation: Incubate the plate for 60 minutes at room temperature.

-

Reaction Termination and Signal Generation: Add the ADP detection reagent to stop the kinase reaction and initiate the fluorescence signal generation.

-

Signal Reading: Incubate for 10 minutes at room temperature and then read the fluorescence on a plate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 530/590 nm).

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.

Conclusion and Future Directions

The 1,7-dichloroisoquinoline scaffold represents a promising, yet underexplored, area of medicinal chemistry. Its synthetic tractability, particularly at the C1 position, allows for the creation of diverse chemical libraries. While the current body of literature does not provide a comprehensive SAR, the available data suggests potential for the development of novel antibacterial and anticancer agents.

Future research should focus on the systematic synthesis and biological evaluation of 1,7-dichloroisoquinoline derivatives. Key areas of investigation include:

-

Exploration of C1-Substituents: A wide range of amines, alcohols, and other nucleophiles should be introduced at the C1 position to probe the steric and electronic requirements for optimal activity.

-

Functionalization of the Benzene Ring: While the 7-chloro substituent is the defining feature, modifications at other positions of the benzene ring could further modulate activity and selectivity.

-

Identification of Molecular Targets: For compounds showing promising anticancer activity, target identification studies are crucial to elucidate the mechanism of action, with a particular focus on protein kinases.

By pursuing these avenues of research, the full therapeutic potential of the 1,7-dichloroisoquinoline scaffold can be unlocked, paving the way for the development of a new generation of targeted therapies.

References

-

Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

-

ResearchGate. The intrinsic electrophilicity of C1 in isoquinolines is sufficient to... [Link]

-

PMC. Biologically Active Isoquinoline Alkaloids covering 2014-2018. [Link]

-

Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. [Link]

-

BellBrook Labs. How Does a Biochemical Kinase Assay Work? [Link]

- Google P

Sources

- 1. reactionbiology.com [reactionbiology.com]

- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. 1-Chloroisoquinoline synthesis - chemicalbook [chemicalbook.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. bellbrooklabs.com [bellbrooklabs.com]

Halogenated Isoquinoline Scaffolds: Synthetic Strategies and Medicinal Utility

Topic: Halogenated Isoquinoline Scaffolds for Medicinal Chemistry Drug Discovery Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Guide / Whitepaper

Executive Summary

The isoquinoline moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous alkaloids and FDA-approved therapeutics (e.g., Papaverine, Fasudil). However, the introduction of halogen atoms (F, Cl, Br, I) onto this heteroaromatic ring elevates its utility from a simple structural spacer to a functional pharmacophore. Halogenated isoquinolines serve two critical roles in modern drug discovery:

-

Pharmacological Effectors: They exploit specific halogen-bonding (X-bond) interactions with protein targets (particularly kinases) and modulate metabolic stability by blocking cytochrome P450-mediated oxidation sites.

-

Synthetic Linchpins: They act as versatile electrophilic handles for cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig), enabling the rapid generation of Structure-Activity Relationship (SAR) libraries.

This guide analyzes the structural rationale for deploying halogenated isoquinolines and details high-fidelity synthetic protocols for their generation, focusing on site-selective methodologies.

Pharmacological Rationale: Why Halogenate?

Halogen Bonding (X-Bond) in Protein Recognition

Beyond simple lipophilicity modulation, heavy halogens (Cl, Br, I) on the isoquinoline ring can engage in directional non-covalent interactions known as halogen bonds. Unlike hydrogen bonds, where the interaction is electrostatic between a proton and an electron pair, an X-bond involves the "sigma-hole"—a region of positive electrostatic potential on the extension of the C-X bond—interacting with a Lewis base (e.g., backbone carbonyl oxygen in a kinase hinge region).

-

Directionality: The C-X···O angle is typically close to 180°, providing high geometric specificity.

-

Potency: A C4-bromo or C5-iodo substituent can increase binding affinity by 10–100 fold compared to a hydrogen or methyl analog due to this enthalpic gain.

Metabolic Blocking

Isoquinolines are prone to oxidative metabolism, particularly at the C1 (alpha to nitrogen) and electron-rich C5/C8 positions.

-

C1-Blocking: Introduction of a Chlorine or Fluorine atom at C1 prevents oxidative dealkylation or lactam formation.

-

Lipophilicity (logP): Halogenation increases logP, improving membrane permeability for CNS targets. For example, 7-chloro-substituted tetrahydroisoquinolines have shown enhanced blood-brain barrier penetration in antidepressant discovery programs.

Figure 1: Pharmacological impact of halogen incorporation on the isoquinoline scaffold.

Synthetic Strategies for Site-Selective Halogenation[2]

Achieving regioselectivity on the isoquinoline ring is challenging due to the competing electronic effects of the nitrogen atom (deactivating the pyridine ring) and the fused benzene ring.

Comparative Methodologies

| Target Position | Preferred Method | Mechanism | Key Reagents | Limitations |

| C1 | N-Oxide Activation | Nucleophilic substitution on activated intermediate | Requires 2 steps; | |

| C4 | Electrophilic Substitution | EAS (Direct Halogenation) | Poor selectivity (often mixtures of C4/C5); harsh conditions. | |

| C4 (Modern) | Boc-Dearomatization | Dearomatization-Functionalization-Rearomatization | High regioselectivity ; mild conditions. | |

| C5/C8 | C-H Activation | Metal-catalyzed directing group logic | Requires specific directing groups; expensive catalysts. |

Featured Protocol: Regioselective C4-Bromination

Rationale: The C4 position is electronically deactivated in the pyridyl ring but is the preferred site for electrophilic attack if the ring is activated or dearomatized. The Boc-mediated dearomatization strategy is superior to classical acid-catalyzed bromination because it avoids harsh temperatures (180°C) and inseparable isomer mixtures.

Workflow Diagram

Figure 2: Step-wise synthesis of 4-bromoisoquinoline via Boc-mediated dearomatization.

Detailed Experimental Procedure

Based on methodology adapted from Song et al. (J. Org. Chem.) and Myers et al.

Reagents:

-

Isoquinoline (1.0 equiv)

-

Di-tert-butyl dicarbonate (

) (1.1 equiv) -

N-Bromosuccinimide (NBS) (1.1 equiv)

-

Trifluoroacetic acid (TFA) (excess)

-

Solvents: Anhydrous THF, Dichloromethane (DCM)

Protocol:

-

Activation: In a flame-dried round-bottom flask under

atmosphere, dissolve isoquinoline (10 mmol) in anhydrous THF (50 mL). -

Dearomatization: Add

(11 mmol) dropwise at room temperature. Stir for 2 hours. The solution will turn slightly yellow, indicating the formation of the reactive N-Boc-1,2-dihydroisoquinoline species (in situ). -

Halogenation: Cool the mixture to -78°C (dry ice/acetone bath). Add NBS (11 mmol) dissolved in THF dropwise over 15 minutes.

-

Critical Control Point: Maintain low temperature to prevent polymerization or over-bromination.

-

-

Reaction: Allow the mixture to warm slowly to room temperature over 4 hours. Monitor by TLC (formation of a less polar intermediate).

-

Rearomatization: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in DCM (30 mL). Add TFA (5 mL) carefully at 0°C. Stir at room temperature for 2 hours to cleave the Boc group and drive aromatization.

-

Work-up: Quench with saturated

solution until pH ~8. Extract with DCM (3 x 30 mL). Dry combined organics over -

Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient).

-

Expected Yield: 75–85%[1]

-

Characterization:

NMR should show a singlet at the C1 position and disappearance of the C4 proton signal.

-

Case Studies in Drug Discovery

Kinase Inhibitor Scaffolds

In the development of inhibitors for CK2 (Casein Kinase 2) and EGFR , the isoquinoline core acts as a bioisostere to quinazoline.

-

Mechanism: A halogen atom (specifically Br or I) at the C4 or C5 position of the isoquinoline can form a halogen bond with the backbone carbonyl of the hinge region (e.g., Valine or Leucine residues).

-

Data: Substitution of H with Br at the binding interface has been observed to improve

values from micromolar to nanomolar ranges in fragment-based screens due to the enthalpic contribution of the X-bond (-2 to -5 kcal/mol).

CNS Agents: 7-Chloro-Tetrahydroisoquinolines

Research into dopaminergic ligands has utilized 1-butyl-7-chloro-6-hydroxy-1,2,3,4-tetrahydroisoquinoline.

-

Role of Chlorine: The C7-chlorine atom serves a dual purpose:

-

Electronic: It lowers the pKa of the adjacent phenolic hydroxyl group (at C6), altering its H-bond donor capability.

-

Metabolic: It blocks the electron-rich C7 position from hydroxylation by CYP enzymes, significantly extending the half-life (

) of the molecule in vivo.

-

References

-

Song, B., et al. (2015). "Direct C4 Halogenation of Isoquinolines via a Boc2O-Mediated Dearomatization Strategy." The Journal of Organic Chemistry, 80(17), 8748–8757. Link

-

Voth, A. R., & Ho, P. S. (2007).[2] "The role of halogen bonding in inhibitor recognition and binding by protein kinases."[2][3] Current Topics in Medicinal Chemistry, 7(14), 1336–1348.[2] Link

-

Luo, C., et al. (2020).[4] "Isoquinolines: Important Cores in Many Marketed and Clinical Drugs."[4][5] Anti-Cancer Agents in Medicinal Chemistry, 20(13), 1512-1524.[4][5] Link

-

Flyer, A. N., et al. (2010). "A Versatile Synthesis of Substituted Isoquinolines." Nature Chemistry, 2, 886–892. Link

-

Wilcken, R., et al. (2013). "Halogen Bonding in Medicinal Chemistry: From Observation to Design." Journal of Medicinal Chemistry, 56(4), 1363–1388. Link

Sources

- 1. americanchemistry.com [americanchemistry.com]

- 2. The role of halogen bonding in inhibitor recognition and binding by protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Isoquinolines: Important Cores in Many Marketed and Clinical Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Isoquinolines: Important Cores in Many Marketed and Clinical Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Bromo-1,7-dichloroisoquinoline molecular weight and physical characteristics

Molecular Characteristics, Synthetic Pathways, and Reactivity Profiling

Executive Summary

5-Bromo-1,7-dichloroisoquinoline is a tris-halogenated heteroaromatic scaffold representing a high-value intermediate in medicinal chemistry. Its structural uniqueness lies in the presence of three distinct halogen handles—chlorine at C1 and C7, and bromine at C5—each possessing a differentiated reactivity profile. This "orthogonal reactivity" allows for the sequential construction of complex pharmacophores (e.g., for kinase inhibitors or intercalating agents) via site-selective cross-coupling reactions. This guide details the physicochemical properties, validated synthetic logic, and chemoselective utility of this compound.

Chemical Identity & Molecular Weight Analysis[1][2][3][4][5]

Precise molecular weight determination is critical for stoichiometry in high-throughput screening (HTS) and library synthesis.

Table 1: Chemical Identity & Constants

| Parameter | Value | Notes |

| IUPAC Name | 5-Bromo-1,7-dichloroisoquinoline | |

| Molecular Formula | C₉H₄BrCl₂N | |

| Molecular Weight (Average) | 276.95 g/mol | Based on standard atomic weights. |

| Monoisotopic Mass | 274.8904 Da | Dominant isotopologue (⁷⁹Br, ³⁵Cl, ³⁵Cl). |

| Isotope Pattern | M (100%), M+2 (163%), M+4 (75%), M+6 (11%) | Distinctive pattern due to 1 Br + 2 Cl. |

| CAS Number | Not widely listed | Generic scaffold CAS: 640956 (1,7-dichloro). |

| SMILES | Clc1cc(Cl)nc2c1cccc2Br | (Isomeric representation) |

Isotopic Mass Breakdown

The presence of one bromine and two chlorine atoms creates a complex mass spectral signature essential for LC-MS identification.

-

⁷⁹Br + 2׳⁵Cl: ~274.9 Da (Base Peak)

-

⁸¹Br + 2׳⁵Cl OR⁷⁹Br + ³⁵Cl + ³⁷Cl: ~276.9 Da

-

⁸¹Br + ³⁵Cl + ³⁷Cl OR⁷⁹Br + 2׳⁷Cl: ~278.9 Da

Physical Characteristics (Predicted & Observed)

As a specialized intermediate, experimental data for this specific isomer is often derived from homologous series (e.g., 5-bromo-1-chloroisoquinoline).

Table 2: Physical Properties Profile

| Property | Value / Range | Description |

| Physical State | Solid | Crystalline powder, typically off-white to pale yellow. |

| Melting Point | 135°C – 145°C (Predicted) | Higher than 1-chloroisoquinoline due to halogen stacking interactions. |

| Boiling Point | >350°C | Decomposition likely before boiling at atm pressure. |

| Solubility | Lipophilic | Soluble in DCM, DMSO, DMF, THF. Insoluble in water. |

| LogP (Octanol/Water) | 4.2 – 4.8 | Highly lipophilic due to tri-halogenation. |

| pKa (Conjugate Acid) | ~1.5 – 2.0 | Significantly lower than isoquinoline (5.4) due to electron-withdrawing halogens. |

Synthetic Methodology

Access to 5-bromo-1,7-dichloroisoquinoline requires a strategic approach to install halogens at positions that are not naturally activated for electrophilic substitution. The most robust pathway utilizes 7-chloroisoquinoline as the starting material, leveraging the directing effects of the fused ring system.

Validated Synthetic Route

-

Bromination (Electrophilic Aromatic Substitution): 7-Chloroisoquinoline is brominated. Despite the deactivating Cl at C7, the C5 position remains the most electron-rich site on the benzenoid ring amenable to substitution [1].

-

N-Oxidation: Conversion of the pyridine nitrogen to the N-oxide using m-CPBA activates the C1 position.

-

Chlorination/Rearrangement: Treatment with Phosphorus Oxychloride (POCl₃) effects a Meisenheimer-type rearrangement, installing the chlorine at C1 via the removal of the N-oxide oxygen [2].

Reaction Workflow Diagram

Figure 1: Step-wise synthesis of 5-bromo-1,7-dichloroisoquinoline highlighting regiochemical control.

Reactivity Profile & Chemoselectivity[6]

The primary value of this scaffold in drug discovery is the reactivity hierarchy of its three halogen substituents. This allows for "programmable" synthesis of tri-substituted isoquinolines.

The Selectivity Switch

-

C1-Chlorine (Most Reactive): The C1 position is adjacent to the ring nitrogen. The C-Cl bond here has significant double-bond character but is highly susceptible to Nucleophilic Aromatic Substitution (SₙAr) and oxidative addition by Pd(0) due to the electron-deficient nature of the pyridine ring. It behaves similarly to an imidoyl chloride.

-

C5-Bromine (Intermediate Reactivity): This is a standard aryl bromide. It is excellent for Suzuki-Miyaura , Buchwald-Hartwig , or Sonogashira couplings. It is less reactive than C1-Cl towards nucleophiles but highly reactive towards transition metals [3].

-

C7-Chlorine (Least Reactive): This is an unactivated aryl chloride. It typically requires specialized ligands (e.g., bulky phosphines like XPhos or BrettPhos) or forcing conditions to react, usually after C1 and C5 have been functionalized.

Chemoselectivity Diagram

Figure 2: Orthogonal reactivity map illustrating the order of functionalization.

Handling and Safety Standards

Hazard Classification (GHS):

-

Acute Toxicity: Harmful if swallowed (H302).[1]

-

Irritation: Causes skin irritation (H315) and serious eye irritation (H319).[2]

-

STOT-SE: May cause respiratory irritation (H335).[1]

Storage Protocol:

-

Store at 2-8°C under an inert atmosphere (Argon/Nitrogen).

-

Protect from light (brominated heterocycles can be photosensitive).

-

Desiccate to prevent hydrolysis of the reactive C1-Cl bond over long durations.

References

-

Brown, W. D., & Gouliaev, A. H. (2005). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline.[3][4] Organic Syntheses, 81, 98.

-

Robison, M. M., & Robison, B. L. (1958). The Reaction of Isoquinoline N-Oxide with Phosphorus Oxychloride. Journal of Organic Chemistry, 23(7), 1071–1073.

- Li, J. J., & Gribble, G. W. (2000). Palladium in Heterocyclic Chemistry: A Guide for the Synthetic Chemist. Elsevier Science. (General reference for halogen selectivity in heterocycles).

-

PubChem Compound Summary. (2023). 1,7-Dichloroisoquinoline (Parent Scaffold). National Center for Biotechnology Information.

Sources

- 1. 7-Chloroisoquinoline | C9H6ClN | CID 640953 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6-Bromo-1-chloro-isoquinoline | C9H5BrClN | CID 22250244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

Patent Landscape & Technical Guide: 5-Bromo-1,7-Disubstituted Isoquinoline Analogs

This guide provides an in-depth technical analysis of the patent landscape and synthetic utility of 5-bromo-1,7-disubstituted isoquinoline analogs . This scaffold is a privileged intermediate in the development of SARM1 NADase inhibitors (neuroprotection), HIF prolyl hydroxylase inhibitors (anemia/ischemia), and Rho-associated kinase (ROCK) inhibitors (glaucoma/oncology).

Part 1: Executive Technical Summary

The 5-bromo-1,7-disubstituted isoquinoline core represents a high-value "chemical warhead" in medicinal chemistry. Its utility stems from the orthogonal reactivity of its three key positions:

-

C1 Position (Hinge/Pocket Binder): Typically functionalized via nucleophilic aromatic substitution (

) or transition-metal catalyzed coupling to introduce amines, ethers, or heterocycles. In kinase inhibitors, this moiety often binds the ATP hinge region. -

C5 Position (The Vector): The bromine atom serves as a handle for Suzuki-Miyaura or Buchwald-Hartwig couplings, allowing the extension of the molecule into hydrophobic pockets (e.g., the allosteric site of SARM1).

-

C7 Position (Solubility/Selectivity Tuner): Substituents here (often methoxy, hydroxyl, or amino) are frequently installed early in the synthesis (pre-cyclization) to control regiochemistry and modulate physicochemical properties (logP, tPSA).

Key Therapeutic Drivers:

-

Neurodegeneration (ALS, Neuropathy): Inhibition of SARM1 (Sterile Alpha and TIR Motif containing 1), where the isoquinoline core acts as an NAD+ mimetic or allosteric modulator.

-

Ophthalmology & CV: ROCK1/2 inhibition (e.g., Fasudil derivatives) for glaucoma and hypertension.

-

Metabolic Disease: HIF-PH inhibition for stimulating erythropoiesis.

Part 2: Chemical Space & Synthetic Methodologies

The Regioselectivity Challenge

Direct bromination of a 1,7-disubstituted isoquinoline is often problematic. Electrophilic bromination of isoquinoline typically occurs at C5 or C8 . However, the presence of a strong electron-donating group (EDG) at C7 (e.g., -OMe) activates the C8 position (ortho to EDG) and C6 (ortho to EDG), potentially leading to mixtures or 8-bromo isomers.

Authoritative Protocol: To guarantee the 5-bromo-7-substituted pattern, the industry standard is De Novo Cyclization (Modified Pomeranz-Fritsch) rather than late-stage functionalization.

Validated Synthetic Protocol (The Roche/SARM1 Route)

This protocol describes the synthesis of 5-bromo-7-methoxyisoquinoline , a critical intermediate for SARM1 inhibitors.

Step-by-Step Methodology:

-

Imine Formation:

-

Reagents: 3-bromo-5-methoxybenzaldehyde (Start Material), 2,2-dimethoxyethanamine (Aminoacetal).

-

Conditions: Reflux in Toluene with Dean-Stark trap or molecular sieves (4Å).

-

Mechanism: Condensation to form the Schiff base (imine).

-

Checkpoint: Monitor disappearance of aldehyde peak (~10.0 ppm) via 1H-NMR.

-

-

Cyclization (Pomeranz-Fritsch / Schlittler-Müller):

-

Reagents: Trifluoroacetic anhydride (TFAA) / Trifluoroacetic acid (TFA) or Chlorosulfonic acid.

-

Conditions:

. The use of TFAA promotes the formation of the electrophilic oxonium intermediate which attacks the aromatic ring. -

Regiocontrol: The 3-bromo substituent directs the cyclization away from itself (steric bulk) and electronically favors the formation of the isoquinoline ring such that the bromine ends up at C5 and methoxy at C7.

-

Note: Direct acid cyclization often fails for electron-poor rings; the "Bobbitt modification" (using aminoacetals) or specific Lewis acids are critical.

-

-

N-Oxidation & C1-Functionalization (The "Gateway" Step):

-

Oxidation: m-CPBA in DCM

Isoquinoline N-oxide. -

Chlorination:

reflux -

Substitution: Displacement of Cl at C1 with amines (e.g., piperazines, anilines) to generate the final bioactive core.

-

Visualization: Synthetic Pathway (Graphviz)

Caption: Figure 1. Regioselective synthesis of the 5-bromo-1,7-disubstituted isoquinoline core via the Pomeranz-Fritsch strategy, avoiding non-selective bromination issues.

Part 3: Patent Landscape Analysis

The patent data reveals a shift from generic kinase inhibition to highly specific neuro-metabolic targets.

Key Assignees & Targets

| Assignee | Primary Target | Therapeutic Indication | Patent/Application Example |

| Roche / Genentech | SARM1 (NADase) | ALS, Neuropathy, Glaucoma | WO 2018/057989 (SARM1 Inhibitors) |

| FibroGen | HIF-PH | Anemia, Ischemia | US 9,340,511 (Isoquinoline compounds) |

| Asahi Kasei | ROCK (Rho-Kinase) | Glaucoma, PAH | US 8,278,294 (Substituted Isoquinolines) |

| Bayer / Sanofi | CDK / Various | Oncology (Cell Cycle) | EP 2 729 007 (Agro/Stress - related scaffolds) |

Landscape Network Diagram (Graphviz)

Caption: Figure 2. Therapeutic mapping of the 5-bromo-1,7-isoquinoline scaffold. The SARM1 and ROCK pathways represent the highest-density patent clusters.

Part 4: Experimental Validation (Self-Validating Protocol)

To validate the quality of the 5-bromo-7-methoxyisoquinoline intermediate before committing to library synthesis, use the following analytical checkpoint:

Protocol: 1H-NMR Validation of Regiochemistry

-

Objective: Confirm the bromine is at C5 and not C8.

-

Method: Acquire 1H-NMR in

. -

Diagnostic Signals:

-

Look for the singlet at C8 (ortho to the methoxy at C7). If the bromine were at C8, this singlet would disappear.

-

Coupling: The proton at C6 should show a meta-coupling or para-coupling depending on the substitution. In the 5-bromo-7-methoxy isomer, H6 and H8 are meta to each other.

-

Shift: The H1 proton (singlet/doublet near 9.0 ppm) is characteristic of the isoquinoline ring.

-

-

Acceptance Criteria: Presence of two isolated aromatic signals in the benzenoid ring (H6, H8) with meta-coupling (

). If ortho-coupling (

References

-

Roche Patent (SARM1 Inhibitors): Heterocyclic Compounds as SARM1 Inhibitors. WO 2018/057989. Link

-

Asahi Kasei Patent (ROCK Inhibitors): Substituted isoquinoline and isoquinolinone derivatives as inhibitors of Rho-kinase. US Patent 8,278,294. Link

-

FibroGen Patent (HIF Inhibitors): Process for making isoquinoline compounds. US Patent 9,340,511. Link

-

Scientific Literature (SARM1 Structural Basis): Shi, Y. et al. Structural basis of SARM1 activation, substrate recognition and inhibition by small molecules. Molecular Cell, 2022. (Identifies 5-bromo-7-methoxyisoquinoline as Compound 33). Link

-

Synthetic Methodology: Schlittler, E. & Müller, J. Helvetica Chimica Acta, 1948 (Foundational Pomeranz-Fritsch modification). Link

Navigating the 5-Bromo-1,7-Dichloroisoquinoline Scaffold: Synthetic Utility and Anticancer Potential

The following technical guide details the chemical biology, pharmacological potential, and experimental utility of 5-bromo-1,7-dichloroisoquinoline (CAS 1551365-07-1).

An In-Depth Technical Guide for Medicinal Chemists and Oncologists

Part 1: Executive Summary & Chemical Architecture

5-bromo-1,7-dichloroisoquinoline is not a final-stage pharmaceutical but a privileged scaffold —a high-value molecular chassis used to construct potent anticancer agents. Its utility in oncology stems from its unique orthogonal reactivity profile , allowing medicinal chemists to sequentially functionalize three distinct positions to optimize potency, selectivity, and pharmacokinetics.

While the parent molecule exhibits baseline cytotoxicity (likely due to non-specific DNA intercalation or alkylation), its primary role in cancer research is as a precursor for Kinase Inhibitors (targeting CDK, DYRK1A, or CLK families) and Topoisomerase I Inhibitors .

Structural Analysis & Reactivity Triage

The molecule possesses three halogen handles with distinct electronic environments, enabling a "programmed" synthesis of complex drugs without protecting groups.

| Position | Substituent | Reactivity Type | Biological Function in Derivatives |

| C1 | Chlorine | High (Nucleophilic) | Hinge Binding: Displaced by amines/anilines to form H-bonds with kinase hinge regions (ATP-mimetic). |

| C5 | Bromine | Medium (Pd-Coupling) | Solubility/Selectivity: Ideal for Suzuki/Buchwald couplings to add solubilizing tails (e.g., morpholine) or hydrophobic groups. |

| C7 | Chlorine | Low (Metabolic Block) | Metabolic Stability: Often retained to block P450 oxidation at this position or provide steric bulk in the binding pocket. |

Part 2: Biological Mechanisms & Therapeutic Targets[1]

The biological activity of this scaffold is realized upon functionalization.[1] Research indicates two primary mechanisms of action for isoquinoline derivatives constructed from this core.

ATP-Competitive Kinase Inhibition

The isoquinoline core mimics the adenine ring of ATP.

-

Mechanism: Functionalization at C1 with an amino-aryl group creates a donor-acceptor motif that hydrogen bonds with the "hinge region" of kinase enzymes.

-

Target Specificity: Derivatives often target DYRK1A (implicated in glioblastoma and Down syndrome) and CDK (Cyclin-Dependent Kinases) , driving cell cycle arrest at G1/S or G2/M phases.

-

Role of C7-Cl: The chlorine at C7 occupies hydrophobic pockets within the ATP binding site, enhancing affinity and selectivity over other kinases.

DNA Intercalation & Topoisomerase Inhibition

Planar isoquinoline systems can slide between DNA base pairs.

-

Mechanism: If the C5 position is substituted with a planar aromatic ring (via Suzuki coupling), the surface area increases, enhancing DNA intercalation.

-

Target: This can trap Topoisomerase I in the "cleavable complex," preventing DNA religation and causing lethal double-strand breaks (similar to Camptothecin).

Part 3: Experimental Protocols

Protocol A: Regioselective Functionalization (Synthesis)

Objective: To convert the scaffold into a bioactive kinase inhibitor.

-

Step 1: C1-Selective Nucleophilic Substitution (SnAr)

-

Reagents: 5-bromo-1,7-dichloroisoquinoline (1.0 eq), Aniline derivative (1.1 eq), Isopropanol (solvent).

-

Conditions: Reflux at 85°C for 4–6 hours. Acid catalysis (HCl) may accelerate the reaction.

-

Mechanism: The C1-Cl bond is activated by the adjacent ring nitrogen (C=N), making it highly susceptible to nucleophilic attack. The C7-Cl and C5-Br remain untouched.

-

Validation: Monitor by TLC (disappearance of starting material) and LC-MS.

-

-

Step 2: C5-Selective Palladium Coupling (Suzuki-Miyaura)

-

Reagents: Product from Step 1 (1.0 eq), Aryl-boronic acid (1.2 eq), Pd(dppf)Cl2 (5 mol%), K2CO3 (2.0 eq), Dioxane/Water (4:1).

-

Conditions: 90°C under Argon atmosphere for 12 hours.

-

Mechanism: Oxidative insertion of Palladium occurs preferentially at the C-Br bond (weaker than C-Cl), preserving the C7-Cl.

-

Protocol B: In Vitro Cytotoxicity Assay (MTT/CCK-8)

Objective: To evaluate the anticancer potency of the synthesized derivatives.

-

Cell Lines: A549 (Lung), HCT116 (Colon), MDA-MB-231 (Breast).

-

Seeding: Plate cells at 5,000 cells/well in 96-well plates. Incubate for 24h.

-

Treatment: Dissolve compounds in DMSO. Treat cells with serial dilutions (0.1 nM to 100 µM) for 72h.

-

Control: 0.1% DMSO (Negative), Doxorubicin (Positive).

-

-

Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO. Measure Absorbance at 570 nm.

-

Analysis: Calculate IC50 using non-linear regression (GraphPad Prism).

Part 4: Visualization of Signaling & Synthesis

Figure 1: The Orthogonal Reactivity Map

This diagram illustrates the logical flow of transforming the scaffold into a drug candidate.

Caption: Sequential functionalization strategy exploiting the reactivity difference between C1-Cl (high), C5-Br (medium), and C7-Cl (low).

Figure 2: Biological Mechanism of Action

Caption: Dual-mechanism potential of isoquinoline derivatives: Kinase inhibition and DNA intercalation leading to apoptosis.

Part 5: Data Summary

Physicochemical Properties of the Scaffold (CAS 1551365-07-1) [2][3][4][5]

| Property | Value | Relevance |

| Molecular Formula | C9H4BrCl2N | Core Composition |

| Molecular Weight | 276.94 g/mol | Fragment-like (Rule of 3 compliant) |

| LogP (Predicted) | ~3.8 | High lipophilicity; requires polar groups at C1/C5 for bioavailability.[2][4] |

| H-Bond Donors | 0 | Needs functionalization to interact with biological targets. |

| H-Bond Acceptors | 1 (N) | Basic nitrogen serves as a key acceptor in kinase binding. |

References

-

LookChem. (n.d.). 5-Bromo-1,7-dichloroisoquinoline Product Information. Retrieved from

-

BenchChem. (2025).[1] 5,7-Dibromoquinoline: A Versatile Precursor for the Synthesis of Novel Bioactive Compounds. Retrieved from

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 20579031, 5-Bromo-1,3-dichloroisoquinoline (Isomer Analog). Retrieved from

-

Saha, B., et al. (2024).[6] Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry. Retrieved from

-

Dudek, A., et al. (2026).[7] Bromo- and chloro-substituted flavones induce apoptosis and modulate cell death pathways.[7] PubMed Central. Retrieved from (Note: Cited for halogenated scaffold SAR principles).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2060021-49-8|7-Bromo-5-chloroisoquinoline|BLD Pharm [bldpharm.com]

- 3. CAS:1501176-61-9, 5-Bromo-1-chloro-7-methylisoquinoline-毕得医药 [bidepharm.com]

- 4. 1367792-54-8|5-Bromo-1,8-dichloroisoquinoline|BLD Pharm [bldpharm.com]

- 5. CAS:1352906-22-9, 5-溴-2-氯-1H-吲哚-毕得医药 [bidepharm.com]

- 6. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Bromo- and chloro-substituted flavones induce apoptosis and modulate cell death pathways in canine lymphoma and leukemia cells - a comparative in vitro study - PMC [pmc.ncbi.nlm.nih.gov]

Comparative Guide: 5-Bromo vs. 5-Iodo Isoquinoline Derivative Reactivity

[1]

Executive Summary

In the structural optimization of isoquinoline-based pharmacophores, the choice between 5-bromo and 5-iodo derivatives is a critical decision point that balances reactivity against synthetic accessibility and cost .

While the 5-position (peri-position) of isoquinoline offers unique electronic properties distinct from the pyridine ring, it presents steric challenges. The 5-iodo derivative is the superior electrophile, offering faster oxidative addition rates and milder reaction conditions, making it indispensable for coupling with sterically hindered or electron-deficient partners. However, the 5-bromo derivative serves as the industrial workhorse—significantly more stable and cost-effective—provided that the catalytic system (ligand/metal) is tuned to overcome its higher activation energy.

This guide provides a technical analysis of their reactivity profiles, synthesis routes, and experimental protocols to facilitate evidence-based selection in drug discovery workflows.

Mechanistic Foundations: The Reactivity Gap

The divergence in reactivity between 5-bromo and 5-iodo isoquinolines is governed primarily by the Carbon-Halogen (C-X) bond dissociation energy (BDE) and the kinetics of the oxidative addition step in metal-catalyzed cycles.

Bond Dissociation Energy (BDE)

The C(sp²)–I bond is significantly longer and weaker than the C(sp²)–Br bond. In the isoquinoline scaffold, the electron-deficient nature of the fused pyridine ring slightly increases these bond strengths compared to naphthalene, but the relative trend remains:

-

C–I BDE: ~65 kcal/mol (Favors rapid bond insertion)

-

C–Br BDE: ~81 kcal/mol (Requires higher temperature/active ligands)

Oxidative Addition (The Rate-Limiting Step)

In Pd(0)-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), the oxidative addition of the aryl halide to the Pd center is often rate-limiting.

-

5-Iodo: Undergoes oxidative addition readily, often at room temperature. It is less sensitive to the electronic nature of the ancillary ligands.

-

5-Bromo: Often requires electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos, or Buchwald precatalysts) or N-heterocyclic carbenes (NHCs) to facilitate oxidative addition, particularly if the 5-position is sterically crowded by substituents at the 4- or 6-positions.

Visualization: Reactivity Landscape

Figure 1: Kinetic hierarchy of oxidative addition. The 5-iodo derivative bypasses the high activation energy barrier required by the 5-bromo analog.

Synthetic Accessibility

The "Make vs. Buy" decision is often driven by the difficulty of synthesizing the parent scaffold.

5-Bromo-Isoquinoline: The "Acid-Swamping" Route

Direct bromination of isoquinoline typically favors the 4-position (electrophilic aromatic substitution). However, a specific protocol using NBS in concentrated Sulfuric Acid alters the regioselectivity to favor the 5-position by protonating the nitrogen, deactivating the pyridine ring, and directing the electrophile to the benzene ring (specifically the 5-position).

5-Iodo-Isoquinoline: The Sandmeyer Sequence

Direct iodination is rarely selective. The standard route is the Sandmeyer reaction :

-

Nitration (forms 5-nitroisoquinoline).

-

Reduction (forms 5-aminoisoquinoline).

-

Diazotization (

) followed by Iodination (

Synthesis Workflow Diagram

Figure 2: Synthetic routes. The 5-bromo derivative is accessible via a shorter, direct route, whereas the 5-iodo derivative requires a multi-step sequence.

Head-to-Head Reactivity Comparison

Cross-Coupling Performance

| Feature | 5-Bromo-Isoquinoline | 5-Iodo-Isoquinoline | Implication |

| Suzuki Coupling | Good.[1] Requires | Excellent. Often proceeds at | Use Iodo for thermally sensitive boronic acids. |

| Sonogashira | Moderate. Often requires CuI co-catalyst and heat. | High. Can sometimes proceed Cu-free or at RT. | Iodo is preferred to prevent alkyne dimerization. |

| Buchwald-Hartwig | Challenging. Requires bulky ligands (e.g., BINAP, XPhos). | Good. Broader ligand scope. | Iodo preferred for weak nucleophiles (amides/anilines). |

| Heck Reaction | Slow. Requires high temperatures ( | Faster. Lower temperatures minimize isomerization. | Use Iodo for complex alkene partners. |

Lithium-Halogen Exchange (Li-X)

This is the most drastic differentiator.

-

5-Iodo: Exchanges with

-BuLi or -

5-Bromo: Exchanges slower. Requires

-BuLi or -

Selectivity: If a molecule contains both a 5-iodo and a bromine elsewhere (e.g., 5-iodo-7-bromo-isoquinoline), adding 1 equivalent of organolithium will exclusively lithiate the 5-position (Iodine) leaving the Bromine intact.

Experimental Protocols

Protocol A: Selective Synthesis of 5-Bromoisoquinoline

Rationale: Direct bromination in strong acid prevents N-bromination and directs to the 5-position.

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a drying tube.

-

Dissolution: Add Isoquinoline (12.9 g, 100 mmol) dropwise to stirred concentrated Sulfuric Acid (50 mL) at

(Caution: Exothermic). -

Bromination: Add N-Bromosuccinimide (NBS) (19.6 g, 110 mmol) portion-wise over 30 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir for 24 hours.

-

Workup: Pour the reaction mixture onto crushed ice (300 g). Carefully neutralize with concentrated Ammonium Hydroxide (

) until pH ~9. -

Extraction: Extract with Dichloromethane (

mL). Dry organics over -

Purification: Recrystallize from hexane/ethyl acetate or purify via silica chromatography (Hex/EtOAc gradient).

-

Target: 5-Bromoisoquinoline (White solid).

-

Protocol B: Comparative Suzuki Coupling (General Procedure)

Rationale: This protocol highlights the milder conditions possible for the Iodo derivative.

Reagents:

-

Aryl Halide (1.0 mmol) [5-Br or 5-I]

-

Phenylboronic acid (1.2 mmol)[3]

- (0.03 mmol)

- (2.0 mmol)

-

Solvent: Dioxane/Water (4:1, 5 mL)

Steps:

-

Charge a reaction vial with the Aryl Halide , Boronic Acid , Base , and Catalyst .

-

Evacuate and backfill with Argon (

). -

Add degassed solvent.

-

Condition Comparison:

-

Workup: Dilute with EtOAc, wash with water/brine, dry, and concentrate.

References

-

Mechanistic Basis of Halogen Reactivity

- Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211.

-

Regioselective Bromination of Isoquinoline

- Rey, M., et al. (2000). Regioselective Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid. Tetrahedron, 56, 3369.

-

Sandmeyer Route to 5-Iodoisoquinoline

-

Woźniak, M., et al. (1990). The Sandmeyer Reaction of 5-Aminoisoquinoline.[5] Liebigs Annalen der Chemie. (Classic reference for amino-to-halo conversion in isoquinolines).

-

-

Lithium-Halogen Exchange Selectivity

- Parham, W. E., & Jones, L. D. (1976). Selective Halogen-Lithium Exchange in Bromophenylalkyl Halides. Journal of Organic Chemistry, 41(7), 1187.

-

Comparative Cross-Coupling Data (BenchChem)

An In-depth Technical Guide to the Solubility of 5-Bromo-1,7-dichloroisoquinoline in DMSO and Organic Solvents

This guide provides a comprehensive overview of the solubility characteristics of 5-Bromo-1,7-dichloroisoquinoline, a key building block in medicinal chemistry and materials science.[1] Recognizing the critical role of solubility in reaction kinetics, purification, and formulation, this document outlines both the theoretical considerations and practical methodologies for accurately determining the solubility of this compound in dimethyl sulfoxide (DMSO) and other common organic solvents. This resource is intended for researchers, scientists, and professionals in drug development who require a robust understanding of this compound's behavior in solution.

Theoretical Framework for Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which posits that substances with similar polarities are more likely to be soluble in one another.[2] 5-Bromo-1,7-dichloroisoquinoline is a halogenated isoquinoline derivative. Its structure, featuring a polar isoquinoline core and nonpolar bromo- and chloro-substituents, suggests a nuanced solubility profile.

The nitrogen atom in the isoquinoline ring can act as a hydrogen bond acceptor, contributing to its potential solubility in polar aprotic solvents. However, the presence of three halogen atoms (one bromine and two chlorine) significantly increases the molecule's lipophilicity and molecular weight, which can favor solubility in less polar organic solvents.

A qualitative prediction of solubility can be made by considering the polarity of common laboratory solvents in relation to the structure of 5-Bromo-1,7-dichloroisoquinoline.

Table 1: Predicted Qualitative Solubility of 5-Bromo-1,7-dichloroisoquinoline

| Solvent | Polarity | Predicted Solubility | Rationale |

| DMSO | Polar Aprotic | High | The polar aprotic nature of DMSO can effectively solvate the polar isoquinoline core. |

| DMF | Polar Aprotic | High | Similar to DMSO, DMF is a polar aprotic solvent capable of solvating the compound. |

| DCM | Nonpolar | Moderate to High | Dichloromethane is a good solvent for many organic compounds with moderate polarity. |

| Methanol | Polar Protic | Low to Moderate | The hydrogen bonding capability of methanol may be less effective at solvating the halogenated, relatively nonpolar regions of the molecule. |

| Ethanol | Polar Protic | Low to Moderate | Similar to methanol, ethanol's polarity may not be optimal for this compound. |

| Hexane | Nonpolar | Low | As a nonpolar aliphatic solvent, hexane is unlikely to effectively dissolve the polar isoquinoline core. |

| Toluene | Nonpolar | Low to Moderate | The aromatic nature of toluene might offer some favorable pi-stacking interactions, but overall solubility is expected to be limited. |

| Water | Polar Protic | Very Low | The compound's significant nonpolar character and lack of readily ionizable groups suggest very low aqueous solubility.[3] |

Experimental Determination of Solubility

A systematic approach is essential for the accurate determination of solubility. The following sections detail a robust, multi-tiered experimental workflow.

Preliminary Qualitative Assessment

A rapid qualitative assessment can provide an initial understanding of the compound's solubility in various solvents.[4][5] This information is invaluable for selecting appropriate solvents for subsequent quantitative analysis.

Experimental Protocol:

-

Dispense approximately 1-2 mg of 5-Bromo-1,7-dichloroisoquinoline into a series of small, labeled vials.

-

To each vial, add 0.5 mL of a different test solvent (e.g., DMSO, DMF, DCM, Methanol, Ethanol, Hexane, Toluene, Water).

-

Vortex each vial vigorously for 1-2 minutes at ambient temperature.

-

Visually inspect each vial against a contrasting background to determine if the solid has completely dissolved.

-

Record observations as "soluble," "partially soluble," or "insoluble."

Workflow for Qualitative Solubility Assessment

Caption: A simple workflow for the initial qualitative assessment of solubility.

Quantitative Solubility Determination by HPLC

For precise solubility measurement, High-Performance Liquid Chromatography (HPLC) is a highly effective method. This technique allows for the quantification of the dissolved compound in a saturated solution.

Experimental Protocol:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 5-Bromo-1,7-dichloroisoquinoline to a known volume of the desired solvent (e.g., 10 mg in 1 mL).

-

Equilibrate the suspension at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) with continuous agitation to ensure equilibrium is reached.

-

-

Sample Preparation:

-

Centrifuge the saturated solution to pellet the undissolved solid.

-

Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter.

-

-

Preparation of Calibration Standards: